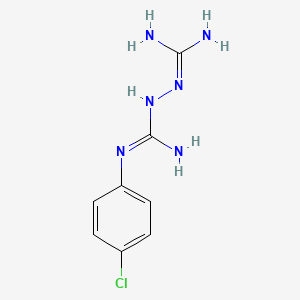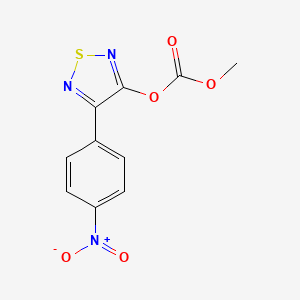
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a carbonate ester functional group
Vorbereitungsmethoden
The synthesis of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate can be compared with other thiadiazole derivatives, such as:
4-(4-nitrophenyl)-1,2,5-thiadiazole: Lacks the carbonate ester group, leading to different chemical reactivity and applications.
Methyl 4-(4-aminophenyl)-1,2,5-thiadiazol-3-yl carbonate: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143058-39-3 |
|---|---|
Molekularformel |
C10H7N3O5S |
Molekulargewicht |
281.25 g/mol |
IUPAC-Name |
methyl [4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl] carbonate |
InChI |
InChI=1S/C10H7N3O5S/c1-17-10(14)18-9-8(11-19-12-9)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3 |
InChI-Schlüssel |
DHKARPYISZMARB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC1=NSN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
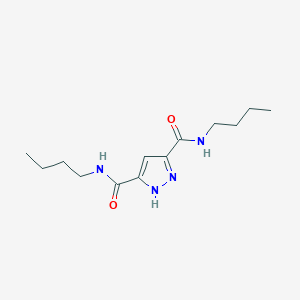
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)


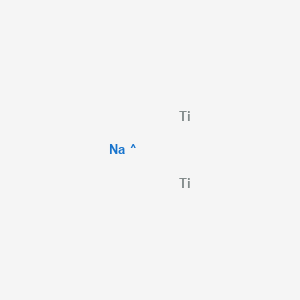
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

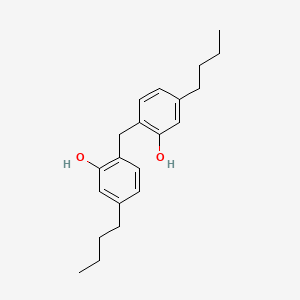
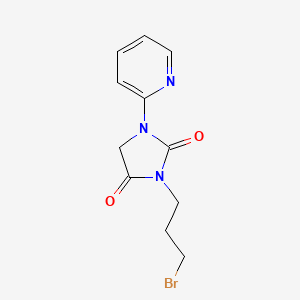
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
